Tri-n-butyl(1-propenyl)tin, cis/trans

Description

Significance of Organometallic Tin Compounds in Contemporary Chemical Research

Organotin compounds have been a subject of intense study since the mid-19th century, with their applications expanding significantly since the 1950s. lupinepublishers.comlupinepublishers.com Their importance in contemporary chemical research is multifaceted. sigmaaldrich.com A primary application lies in their role as crucial intermediates in the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including natural products and pharmaceuticals. sigmaaldrich.comthermofisher.com

The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide, is a testament to their synthetic power. sigmaaldrich.comthermofisher.com This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, which simplifies experimental procedures. thermofisher.com Beyond cross-coupling, organotin compounds are utilized as stabilizers for polymers like PVC, as catalysts in the formation of polyurethanes and silicones, and in radical chemistry. lupinepublishers.comwikipedia.org Their biocidal properties have also led to their use as antifouling agents and wood preservatives, although environmental concerns have curtailed some of these applications. lupinepublishers.comtaylorandfrancis.com

The versatility of organotin compounds stems from the nature of the tin-carbon bond and the ability of the tin atom to be coordinated to a varying number of organic groups, leading to a diverse range of reactivity and physical properties. wikipedia.orgorientjchem.org

Classification and Structural Features of Vinyltin (B8441512) Reagents

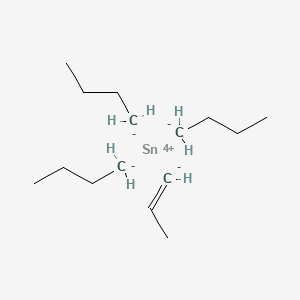

Vinyltin reagents, a class of organostannanes, are characterized by the presence of a vinyl group (a carbon-carbon double bond) directly attached to the tin atom. They are generally classified based on the substituents on both the tin atom and the vinyl group. The specific compound, Tri-n-butyl(1-propenyl)tin (B1140743), falls into the category of tetraorganotin compounds, where the tin atom is bonded to four organic groups: three n-butyl groups and one 1-propenyl group.

Structurally, the tin atom in tetraorganotin compounds like Tri-n-butyl(1-propenyl)tin is typically tetrahedral. wikipedia.org The 1-propenyl group can exist as either a cis or trans isomer, which refers to the relative orientation of the substituents around the carbon-carbon double bond. This stereochemistry is often retained in subsequent reactions, making stereochemically pure vinyltin reagents valuable synthetic tools.

The C(sp²)–Sn(IV) bond length in vinylstannanes is a key structural parameter. For the parent vinylstannane (H₂C=CHSnH₃), this bond length has been determined to be approximately 214.1 picometers. acs.org The presence of bulky butyl groups on the tin atom in Tri-n-butyl(1-propenyl)tin influences the steric environment around the reactive vinyl group.

| Property | Value |

| Molecular Formula | C₁₅H₃₂Sn |

| Molar Mass | 331.12 g/mol |

| Isomeric Forms | cis and trans (referring to the 1-propenyl group) |

A data table showing the basic properties of Tri-n-butyl(1-propenyl)tin.

Historical Development and Evolution of Synthetic Methodologies for Organotin Compounds

The history of organotin chemistry dates back to 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. lupinepublishers.comwikipedia.org A significant milestone was the work of Carl Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy. lupinepublishers.comlupinepublishers.com The discovery of Grignard reagents in the early 1900s revolutionized the field, providing a versatile method for creating tin-carbon bonds. wikipedia.org This classic method involves the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride. wikipedia.org

Over the years, synthetic methodologies have evolved to offer greater control and efficiency. Key developments include:

Redistribution Reactions: Also known as Kocheshkov comproportionation, these reactions allow for the synthesis of mixed organotin halides by reacting a tetraorganotin compound with a tin halide. wikipedia.org

Direct Synthesis: This method involves the direct reaction of metallic tin with an organic halide, often in the presence of a catalyst. rjpbcs.com

Hydrostannylation: This process involves the addition of a tin hydride across a carbon-carbon multiple bond, such as in alkynes or alkenes, and is a common method for preparing vinyltin reagents. wikipedia.orgwikipedia.org The development of metal-catalyzed hydrostannylation has provided high regio- and stereoselectivity. organic-chemistry.org

Stannylcupration: The addition of a stannylcuprate reagent to alkynes or allenes has emerged as a powerful method for the synthesis of vinylstannanes and allylstannanes with high versatility. rsc.org

These evolving synthetic strategies have enabled the preparation of a vast library of organotin compounds with tailored reactivity for a wide range of applications in modern chemistry. sigmaaldrich.comorientjchem.org

Properties

IUPAC Name |

butane;prop-1-ene;tin(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWXSNMOXBHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC=[CH-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Tri N Butyl 1 Propenyl Tin and Its Stereoisomers

Hydrostannation as a Primary Synthetic Route to Vinyltin (B8441512) Compounds

Hydrostannation involves the direct addition of a trialkyltin hydride, in this case, Tri-n-butyltin hydride, to an alkyne like propyne (B1212725). This method is one of the most direct ways to form the desired vinylstannane. msu.edu However, controlling the selectivity of this addition to produce a specific isomer of Tri-n-butyl(1-propenyl)tin (B1140743) is a significant challenge. researchgate.netqub.ac.uk The reaction can yield up to three different products from a terminal alkyne such as propyne: the (E)-β-adduct, the (Z)-β-adduct, and the α-adduct (geminal). researchgate.net

Radical-Mediated Hydrostannation of Alkynes

The free-radical-mediated hydrostannation of alkynes stands as the most established method for preparing alkenylstannanes. researchgate.net This approach typically relies on the homolytic cleavage of the relatively weak tin-hydrogen bond in Tri-n-butyltin hydride (74 kcal/mol) to initiate a radical chain reaction. organic-chemistry.org

The generation of the crucial tributyltin radical (Bu₃Sn•) can be initiated through several means:

Thermal or Photochemical Initiation: The reaction can be started by heat or UV light, often in the presence of a radical initiator.

Radical Initiators: Azobisisobutyronitrile (AIBN) is a common choice, decomposing upon heating to generate radicals that then abstract a hydrogen atom from the tin hydride to start the chain process. researchgate.net

Triethylborane (B153662)/Oxygen: Catalytic amounts of triethylborane (Et₃B) in the presence of air (oxygen) can also initiate the radical cycle at low temperatures. researchgate.net

The reaction is typically performed in a non-polar organic solvent. While effective, these radical reactions can sometimes be complicated by the formation of byproducts like hexabutyldistannane (B1337062) (Bu₃SnSnBu₃), especially in the presence of transition metals or air. msu.edunih.gov

In the radical addition to an unsymmetrical alkyne like propyne, the regioselectivity is governed by the stability of the intermediate vinyl radical. The tributyltin radical adds to the terminal carbon of the alkyne, placing the radical on the internal carbon. youtube.comyoutube.com This is the more stable of the two possible vinyl radical intermediates due to hyperconjugation. youtube.com Subsequent hydrogen atom abstraction from another molecule of Tri-n-butyltin hydride yields the final product. This process favors the formation of the β-adduct, where the tin atom is attached to the terminal carbon atom of the original propyne molecule. researchgate.net

The stereochemistry of radical hydrostannation is often complex. The initial addition of the tin radical to the alkyne is a syn-addition, which would lead to the (Z)- or cis-isomer. However, the radical addition-elimination process is reversible. The initially formed (Z)-alkenyl radical can isomerize to the thermodynamically more stable (E)-alkenyl radical before it abstracts a hydrogen atom. researchgate.net Consequently, radical hydrostannation reactions frequently yield mixtures of (E) and (Z) stereoisomers, with the thermodynamically favored (E)- or trans-isomer often predominating. researchgate.netcuny.edu The final isomer ratio is a reflection of thermodynamic rather than kinetic control.

Catalytic Hydrostannation Methods

To overcome the selectivity issues of radical reactions, various transition-metal-catalyzed hydrostannation methods have been developed. acs.orgnih.gov These methods often proceed with high levels of regio- and stereoselectivity, providing access to specific isomers of vinylstannanes. acs.org

Palladium Catalysis: Palladium complexes are the most widely used catalysts for hydrostannation. qub.ac.uk Depending on the ligands and reaction conditions, they can direct the reaction towards different isomers. For instance, palladium(0) catalysts typically promote a syn-addition, leading to the thermodynamically more stable (E)-β-vinylstannane. researchgate.net

Molybdenum and Ruthenium Catalysis: Molybdenum and Ruthenium catalysts have also been employed. msu.eduacs.org Ruthenium catalysts, such as [Cp*RuCl]₄, are particularly noteworthy for their ability to promote a formal trans-hydrostannation, yielding (Z)-vinylstannanes. nih.govnih.gov This unorthodox stereoselectivity is thought to arise from specific interactions between the substrate, catalyst, and reagent. nih.govnih.gov

Platinum Catalysis: Platinum complexes, such as PtCl₂ with the ligand XPhos, have been shown to be highly selective for the formation of the β-(E)-vinyl stannane (B1208499), often surpassing the selectivity seen with palladium catalysts. qub.ac.ukresearchgate.net

Other Metals: Nickel and Cobalt complexes have also been shown to catalyze hydrostannation reactions, often using in situ generated tin hydrides. msu.edunih.gov

Below is a table summarizing the outcomes of various catalytic hydrostannation reactions on terminal alkynes.

| Catalyst System | Alkyne Substrate | Major Product Isomer(s) | Reference |

| PtCl₂/XPhos | Propargylic Alcohols | β-(E)-vinyl stannane | qub.ac.ukresearchgate.net |

| [Cp*RuCl]₄ | Alkynyl-B(aam) | α,trans-adduct | nih.govnih.gov |

| Pd(PPh₃)₄ | 1,3-enynes | (1E,3E)-1-sulfonyl-3-tributylstannyl-1,3-dienes | researchgate.net |

| Mo(CO)₃(NCt-Bu)₃ | Non-heteroatom alkynes | Proximal vinyltins | msu.edu |

Alternative Methodologies for Vinylstannane Preparation

Beyond the direct hydrostannation of alkynes, other synthetic routes are available for preparing vinylstannanes like Tri-n-butyl(1-propenyl)tin.

Hydroboration/Transmetalation: A highly stereoselective one-pot procedure involves the hydroboration of an alkyne with a dialkylborane (e.g., dicyclohexylborane) to form an (E)-vinylborane. This intermediate then undergoes a boron-tin transmetalation upon treatment with an organotin reagent like tributyltin methoxide, yielding the (E)-vinylstannane with excellent stereoselectivity. orgsyn.org

From Vinyl Halides: A traditional route involves the reaction of a pre-formed vinyl halide (like 1-bromopropene) with an organotin nucleophile. This can be achieved by forming a Grignard reagent or an organolithium species from the vinyl halide, which is then quenched with a tributyltin halide (e.g., Tri-n-butyltin chloride). cuny.eduorgsyn.org

From Ketones: Vinylstannanes can be prepared from ketones by treatment with tributyltin lithium, followed by elimination of the resulting β-stannyl alkoxide. organic-chemistry.org

From Sulfonylhydrazones: Sulfonylhydrazones can be synthesized from sulfonyl chlorides, hydrazine (B178648) hydrate, and vinyl azides. lookchem.com These compounds can serve as precursors to vinyllithium (B1195746) reagents via the Shapiro reaction, which can then be trapped with a tin electrophile to generate the vinylstannane.

Photostimulated SRN1 Reactions for Organostannane Synthesis

The aromatic SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain process that provides a pathway for synthesizing various organic compounds. chim.itwikipedia.org The mechanism is initiated by the formation of a radical anion from the substrate. chim.itwikipedia.org This initiation can be achieved through several methods, with photostimulation being one of the most common. chim.it

The core steps of the SRN1 propagation cycle are as follows:

The substrate, such as an aryl or vinyl halide (RX), accepts an electron to form a radical anion (RX•⁻). wikipedia.org

This radical anion fragments, cleaving the carbon-halogen bond to yield a radical (R•) and a halide anion (X⁻). wikipedia.org

The newly formed radical (R•) then reacts with a nucleophile (Nu⁻), such as a stannyl (B1234572) anion like (n-Bu)₃Sn⁻, to create a new radical anion (RNu•⁻). wikipedia.org

This product radical anion transfers an electron to a new molecule of the starting substrate (RX), which propagates the chain reaction and forms the final product (RNu). wikipedia.org

While the SRN1 reaction is well-documented for creating carbon-carbon and carbon-heteroatom bonds with nucleophiles like enolates and amides, its principles can be extended to the formation of organostannanes. chim.itwikipedia.orgacs.org In this context, a vinylic halide (e.g., 1-halopropene) would serve as the substrate and a tri-n-butyltin anion as the nucleophile. Photostimulation helps to initiate the electron transfer necessary to begin the radical chain cycle. chim.it

Cross-Coupling Approaches for Vinylic Stannane Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and a primary method for forming vinylic stannanes. researchgate.net The Stille reaction, in particular, is a powerful and versatile method that involves the coupling of an organostannane with an organic electrophile. lookchem.comwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, its stereospecificity, and generally high yields. researchgate.net

To synthesize vinylic stannanes like Tri-n-butyl(1-propenyl)tin, two main Stille coupling strategies can be employed:

Coupling of a vinyl electrophile with a tin nucleophile: In this approach, a vinyl halide (e.g., 1-iodo-1-propene or 1-bromo-1-propene) or a vinyl triflate is coupled with a more nucleophilic tin species like hexa-n-butylditin ((n-Bu)₃Sn-Sn(n-Bu)₃) in the presence of a palladium catalyst. lookchem.comacs.org

Coupling of a tin halide with a vinyl organometallic reagent: Alternatively, an organotin halide such as tri-n-butyltin chloride can be coupled with a vinyl organometallic reagent, for example, a vinyl Grignard or vinyl lithium species. wikipedia.org

The palladium catalyst, typically a Pd(0) species like tetrakis(triphenylphosphine)palladium(0), is crucial. researchgate.net The catalytic cycle involves oxidative addition of the vinyl electrophile to the Pd(0) center, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to yield the vinylic stannane product and regenerate the Pd(0) catalyst. The use of ligands with low donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, has been shown to dramatically accelerate the rate-determining transmetalation step. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Reference |

| Vinyl triflate | Organostannane | Palladium(0) | Mild reaction conditions, regioselective formation. | lookchem.com |

| Vinyl iodide | Organostannane | Palladium(0) | Used for synthesis of unsymmetrical divinyl ketones. | acs.org |

| Terminal alkyne | Organotin hydride | Palladium(0) | Forms vinyltin in situ for one-pot reactions. | msu.edu |

| Organotin halide | Vinyl Grignard | Not specified | Classic method for forming Sn-C bonds. | wikipedia.org |

Stereoselective Synthesis of cis- and trans-Tri-n-butyl(1-propenyl)tin

Controlling the stereochemistry of the double bond to selectively produce either the cis (Z) or trans (E) isomer of Tri-n-butyl(1-propenyl)tin is a significant synthetic challenge that can be addressed through several methods.

Synthesis of the trans isomer: The trans isomer is often synthesized via the hydrostannylation of a terminal alkyne. The radical-initiated hydrostannylation of propyne with tri-n-butyltin hydride, often using AIBN as the initiator, typically yields the (E)- or trans-vinylic stannane as the major product. thieme-connect.com Another powerful method is the palladium-catalyzed hydrostannylation of alkynes, which also favors the formation of the trans (E) isomer. msu.edu Additionally, the reaction of trans-alkenyldichloroboranes, derived from the hydroboration of alkynes, with other reagents can preserve the trans geometry in the final product, a principle applicable to stannane synthesis. dtic.mil

A representative synthesis for a trans-vinylstannane involves the treatment of an alkyne with tri-n-butyltin hydride and a radical initiator. thieme-connect.com

| Starting Material | Reagent | Catalyst/Initiator | Product Stereochemistry | Reference |

| Propargyl alcohol | Bu₃SnH | AIBN | (E)-vinylstannane | thieme-connect.com |

| Terminal Alkyne | Bu₃SnH | Palladium(0) | (E)-β-vinylstannane | organic-chemistry.org |

| Internal/Terminal Alkyne | Bu₃SnH | Magnesium Catalyst | High (E) selectivity | organic-chemistry.org |

Synthesis of the cis isomer: Accessing the cis isomer is often more complex. One established route involves the carbometalation of an alkyne. For instance, the syn-addition of a cuprate (B13416276) reagent to an alkyne, followed by trapping the resulting vinylcuprate intermediate with an electrophilic tin species like tri-n-butyltin chloride, can produce the cis-vinylstannane. Another approach is the stereoselective reduction of a propargyl alcohol to a cis-allylic alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent substitution with a tin nucleophile. Furthermore, hydroboration of alkynes with reagents like dichloroborane can produce cis-alkenyldichloroboranes, which can then be used to generate cis-unsaturated products with retention of stereochemistry. dtic.mil

The choice of synthetic strategy is therefore paramount in determining the isomeric purity of the final Tri-n-butyl(1-propenyl)tin product.

Stereochemical Dynamics and Isomerization of Tri N Butyl 1 Propenyl Tin

Fundamental Principles of Geometric Isomerism in Alkenyl Organometallics

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that arises in molecules where rotation around a bond is restricted. adichemistry.comwikipedia.org In alkenyl organometallic compounds such as Tri-n-butyl(1-propenyl)tin (B1140743), this phenomenon originates from the restricted rotation about the carbon-carbon double bond (C=C) of the propenyl group. kmchemistry.comsparkl.me This restriction means that the substituents attached to the double-bonded carbons are fixed in their spatial positions relative to each other, leading to different, non-interconvertible molecular arrangements. adichemistry.comlibretexts.org

For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. sparkl.me In the case of Tri-n-butyl(1-propenyl)tin, one carbon of the double bond is attached to a hydrogen atom and a methyl group, while the other is attached to a hydrogen atom and the tri-n-butyltin group. The two resulting isomers are:

cis-isomer : The methyl group and the tri-n-butyltin group are on the same side of the plane of the double bond. wikipedia.org

trans-isomer : The methyl group and the tri-n-butyltin group are on opposite sides of the plane of the double bond. wikipedia.org

These isomers are distinct chemical compounds with the same molecular formula (C₁₅H₃₂Sn) but different physical properties, such as dipole moments, boiling points, and stability. cymitquimica.comwikipedia.orgsigmaaldrich.com Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain, as the larger substituent groups are positioned further apart. adichemistry.comwikipedia.org

Table 1: General Comparison of cis and trans Isomer Properties A generalized comparison based on common trends for alkenes.

| Property | cis-Isomer | trans-Isomer | Reason |

|---|---|---|---|

| Stability | Less Stable | More Stable | Reduced steric hindrance as bulky groups are on opposite sides. adichemistry.com |

| Dipole Moment | Generally Higher (non-zero) | Generally Lower (can be zero) | Bond dipoles of polar groups may cancel out in the more symmetric trans configuration. wikipedia.org |

| Boiling Point | Often Higher | Often Lower | A higher net molecular dipole in the cis isomer can lead to stronger intermolecular dipole-dipole forces. wikipedia.org |

| Melting Point | Often Lower | Often Higher | The higher symmetry of trans isomers can allow for better packing in the crystal lattice. wikipedia.org |

Factors Governing cis/trans Selectivity in Synthetic Pathways

The ratio of cis to trans isomers produced in the synthesis of Tri-n-butyl(1-propenyl)tin and related alkenyl organometallics is not arbitrary but is governed by several factors related to the reaction mechanism and conditions. While many catalysts used for alkene isomerization under thermodynamic control lead to mixtures, specific synthetic methods can be employed to achieve selectivity. sdsu.edu

Key factors influencing stereoselectivity include:

Steric Hindrance : The size of the substituent groups on the reacting molecules can influence the transition state geometry. Pathways leading to the less sterically hindered trans product are often favored. In organotin compounds, the lipophilicity and size of the alkyl groups (like n-butyl) can impact the toxicity and by extension, the reactivity and stereochemical outcome. bsmiab.org

Catalyst Choice : In transition metal-catalyzed syntheses, the nature of the metal and its associated ligands plays a crucial role. Some catalysts have a high kinetic selectivity for forming specific isomers, such as (E)- or trans-internal alkenes from terminal alkenes. sdsu.edu For instance, certain platinum complexes have shown that the choice of starting isomer and reaction conditions can dictate the final cis/trans ratio. nih.gov

Reaction Temperature : Temperature is a critical factor that distinguishes between kinetic and thermodynamic control. Lower temperatures often favor the kinetically controlled product, while higher temperatures allow the system to reach equilibrium, favoring the thermodynamically more stable product. numberanalytics.commasterorganicchemistry.com

Solvent and Reagents : The polarity of the solvent and the nature of the reagents can influence reaction pathways and transition state energies, thereby affecting the isomeric ratio of the product. polimi.it

Isomerization Mechanisms and Equilibria

Once formed, a mixture of cis and trans isomers of Tri-n-butyl(1-propenyl)tin can interconvert under certain conditions until an equilibrium is reached. libretexts.org This isomerization can be facilitated by catalysts, radicals, or thermal energy.

Transition metal complexes are widely used to catalyze the isomerization of alkenes, a process that involves the migration of a double bond. polimi.itrsc.orglibretexts.org This is a key application of homogeneous catalysis. libretexts.org The isomerization can proceed through two primary mechanisms:

Metal Hydride Addition-Elimination : This pathway involves a metal complex with a metal-hydride (M-H) bond. The alkene coordinates to the metal, followed by insertion into the M-H bond to form a metal-alkyl intermediate. Rotation around the new carbon-carbon single bond can occur, followed by β-hydride elimination to regenerate the M-H bond and release the isomerized alkene. libretexts.orglibretexts.org

η³-Allyl Intermediate : This mechanism requires a metal center with two vacant coordination sites. The alkene binds to the metal, and a C-H bond at the allylic position is activated, forming an η³-allyl metal-hydride intermediate. A subsequent hydrogen transfer from the metal back to the allyl ligand can result in the formation of the isomerized product. libretexts.orglibretexts.org

The goal of these catalytic processes is often to convert a mixture of isomers into a single, more stable isomer, typically the trans-alkene, which is thermodynamically favored. polimi.it

Isomerization of a C=C double bond can also occur via a radical-mediated pathway. This process typically involves the reversible addition of a radical species to the double bond. The addition breaks the π-bond, creating a carbon-centered radical and allowing free rotation around the former C=C bond. Subsequent elimination of the initiating radical can then yield either the original isomer or the geometric isomer. While less common for simple isomerization than catalytic methods, radical reactions are a significant area of organometallic chemistry, with reagents like those based on organomanganese being used to generate carbon-centered radicals from organic halides for various transformations. researchgate.net

When a reaction is under thermodynamic control, the composition of the product mixture is determined by the relative stabilities of the products at equilibrium. numberanalytics.comwikipedia.org This state is typically achieved at higher temperatures, where the reverse reactions are significant, allowing the system to equilibrate. masterorganicchemistry.com For cis-trans isomers, the equilibrium will favor the most stable isomer. libretexts.org

In the case of Tri-n-butyl(1-propenyl)tin, the trans isomer is sterically less hindered and therefore thermodynamically more stable than the cis isomer. adichemistry.com When a mixture of the isomers is heated, especially in the presence of a catalyst that lowers the energy barrier for interconversion, the system will evolve toward an equilibrium state. libretexts.org The final ratio of trans to cis isomers at equilibrium is determined by the difference in their Gibbs free energy. wikipedia.org

A reaction is under kinetic control when the product distribution is determined by the relative rates at which the different products are formed, not their stability. wikipedia.orglibretexts.org The product that forms fastest—the one with the lowest activation energy—is the major product. libretexts.org Kinetic control is typically favored under irreversible conditions, such as low reaction temperatures, where there is insufficient energy to overcome the activation barrier for the reverse reaction. masterorganicchemistry.com

If the synthetic pathway to cis-Tri-n-butyl(1-propenyl)tin has a lower activation energy than the pathway to the trans isomer, then performing the synthesis at a low temperature would favor the formation of the cis isomer, even though it is the less stable product. libretexts.org Over time, or if the temperature is raised, the system may shift from kinetic control to thermodynamic control, and the product composition will change to favor the more stable trans isomer. wikipedia.org

Table 2: Reaction Control and Isomer Favorability

| Control Type | Governing Factor | Typical Conditions | Favored Product |

|---|---|---|---|

| Kinetic Control | Rate of reaction (Lowest activation energy). libretexts.org | Low temperature, short reaction time, irreversible conditions. numberanalytics.commasterorganicchemistry.com | The product that is formed fastest (kinetic product), which may be the cis or trans isomer depending on the reaction pathway. wikipedia.org |

| Thermodynamic Control | Product stability (Lowest Gibbs free energy). wikipedia.org | High temperature, long reaction time, reversible conditions. numberanalytics.commasterorganicchemistry.com | The most stable product (thermodynamic product), which is typically the trans isomer. adichemistry.comlibretexts.org |

Experimental Determination of Isomerization Extent and Rates

Detailed experimental studies specifically quantifying the isomerization extent and rates for the cis/trans isomers of Tri-n-butyl(1-propenyl)tin are not extensively documented in publicly accessible literature. The isomerization dynamics of substituted vinyltin (B8441512) compounds are influenced by various factors, including the steric bulk of the substituents on the tin atom and the nature of the vinyl group. However, specific kinetic data, such as rate constants and activation energies for the interconversion of the cis and trans isomers of Tri-n-butyl(1-propenyl)tin, remain a subject for further empirical investigation.

While direct experimental values for Tri-n-butyl(1-propenyl)tin are not available, research on the thermal and photochemical isomerization of analogous organometallic compounds provides a framework for understanding the potential behavior of this specific compound. For instance, studies on other unsaturated organotin compounds often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) to monitor the isomeric ratio over time at various temperatures.

In a hypothetical experimental setup to determine the isomerization rates, a sample of a pure or enriched isomer of Tri-n-butyl(1-propenyl)tin would be dissolved in a suitable solvent and maintained at a constant temperature. Aliquots would be withdrawn at regular intervals and analyzed to determine the ratio of the cis and trans isomers.

Hypothetical Data on Isomerization of Tri-n-butyl(1-propenyl)tin

The following interactive table represents a hypothetical set of data that could be generated from such an experiment, illustrating the change in the percentage of the cis isomer over time at a given temperature.

| Time (hours) | % Cis Isomer | % Trans Isomer |

| 0 | 95.0 | 5.0 |

| 1 | 85.5 | 14.5 |

| 2 | 77.0 | 23.0 |

| 4 | 61.3 | 38.7 |

| 8 | 37.6 | 62.4 |

| 16 | 14.1 | 85.9 |

| 24 | 5.3 | 94.7 |

| 48 | 0.9 | 99.1 |

From such data, the rate constant (k) for the isomerization can be calculated using integrated rate laws. The dependence of the rate constant on temperature would then allow for the determination of the activation energy (Ea) for the isomerization process through the Arrhenius equation.

Further research, potentially involving computational modeling alongside experimental work, would be invaluable in fully elucidating the stereochemical dynamics of Tri-n-butyl(1-propenyl)tin. Such studies would contribute to a deeper understanding of the structure-reactivity relationships in this class of organotin compounds.

Reactivity Profiles and Mechanistic Investigations of Tri N Butyl 1 Propenyl Tin

General Reactivity of Alkenylstannanes in Organic Transformations

Alkenylstannanes, a subclass of organotin compounds, are highly versatile reagents in modern organic synthesis. Their utility stems from the unique nature of the carbon-tin (C-Sn) bond. The tin atom is larger and less electronegative than carbon, which polarizes the C-Sn bond and makes the attached organic group transferable in both polar and radical reactions. slideshare.net Organotin compounds, including alkenylstannanes like Tri-n-butyl(1-propenyl)tin (B1140743), are generally stable, often air and moisture tolerant, and can be prepared and handled with relative ease. openochem.orgfiveable.me

The reactivity of the C-Sn bond allows for its participation in a wide array of chemical transformations. A key reaction is the palladium-catalyzed Stille cross-coupling, where the alkenyl group is transferred to an organic halide or triflate. wikipedia.orgnumberanalytics.com Beyond this, alkenylstannanes can undergo transmetalation with other metals, and the vinyl group can act as a nucleophile in various addition reactions. Organotin compounds are also pivotal in radical chemistry, where they serve as precursors to tin-centered radicals. wikipedia.org The specific cis/trans isomeric nature of the propenyl group in Tri-n-butyl(1-propenyl)tin is often retained in stereospecific reactions like the Stille coupling, making it a valuable tool for controlling alkene geometry in complex molecules. openochem.org

Table 1: General Reactions of Alkenylstannanes

| Reaction Type | Description | Key Features |

|---|---|---|

| Stille Coupling | Palladium-catalyzed cross-coupling with sp2-hybridized organic halides or triflates to form new C-C bonds. openochem.orgwikipedia.org | High functional group tolerance; often proceeds with retention of stereochemistry. openochem.orgfiveable.me |

| Radical Reactions | Serve as precursors for tin radicals or as radical acceptors. wikipedia.org | Used in dehalogenation, cyclization, and addition reactions. libretexts.orglibretexts.org |

| Transmetalation | Transfer of the alkenyl group to other metal centers. | Expands the synthetic utility to reactions characteristic of the new organometallic species. |

| Electrophilic Cleavage | The C-Sn bond can be cleaved by strong electrophiles like halogens or mineral acids. wikipedia.org | Results in the formation of a vinyl halide and an organotin halide. wikipedia.org |

Radical Reactions Initiated or Mediated by Organotin Species

Organotin compounds, particularly tributyltin derivatives, are extensively used in radical chemistry. wikipedia.org They are central to numerous synthetic transformations that proceed via radical chain mechanisms, such as dehalogenations, deoxygenations, and the formation of carbon-carbon bonds. libretexts.org The effectiveness of reagents like tributyltin hydride (Bu₃SnH) lies in the relative weakness of the Sn-H bond and the stability of the resulting tributyltin radical (Bu₃Sn•). wikipedia.org These characteristics allow organotin species to act as efficient chain-carrying agents in radical reactions. libretexts.org

Tin-centered radicals, known as stannyl (B1234572) radicals (R₃Sn•), are key intermediates in many radical reactions. wikipedia.org The most common method for their generation is the homolytic cleavage of the tin-hydrogen bond in an organotin hydride, such as tributyltin hydride (Bu₃SnH). acs.org This cleavage is typically initiated by heating a radical initiator like Azobisisobutyronitrile (AIBN). libretexts.org Upon heating, AIBN decomposes to form two radicals and nitrogen gas; these radicals then abstract a hydrogen atom from Bu₃SnH to produce the chain-propagating tributyltin radical. libretexts.org

Once generated, the tributyltin radical is highly reactive. A primary reaction pathway involves the abstraction of a halogen atom from an organic halide (R-X). acs.orgjove.com This step is highly efficient due to the formation of a strong tin-halogen bond and generates a carbon-centered radical (R•). libretexts.org This newly formed alkyl radical can then participate in various subsequent reactions. jove.comntu.edu.sg Tin radicals can also add to multiple bonds, such as those in alkenes and alkynes, initiating radical addition processes. libretexts.orgacs.org The affinity of tin radicals for sulfur is exploited in reactions like the Barton-McCombie deoxygenation, where the radical adds to a thiocarbonyl group. nih.gov

Table 2: Generation and Key Reactions of Tributyltin Radical

| Process | Reactants | Products | Description |

|---|---|---|---|

| Generation | Bu₃SnH + Initiator (e.g., AIBN) | Bu₃Sn• + Initiator-H | A radical initiator abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical. libretexts.org |

| Halogen Abstraction | Bu₃Sn• + R-X | Bu₃Sn-X + R• | The tin radical abstracts a halogen from an alkyl halide to form a stable tin halide and a new carbon-centered radical. libretexts.orgacs.org |

| Addition to Alkenes | Bu₃Sn• + H₂C=CHR | Bu₃SnCH₂-C•HR | The tin radical adds across a double bond to form a new carbon-centered radical. acs.org |

| Addition to Thiocarbonyls | Bu₃Sn• + R-O-C(=S)-R' | R-O-C(•)(SnBu₃)-R' | The tin radical adds to the sulfur of a thiocarbonyl group, a key step in Barton-McCombie deoxygenation. nih.gov |

Radical Chain Mechanisms in Organic Synthesis

Radical chain reactions are multi-step processes involving initiation, propagation, and termination phases. youtube.com Organotin hydrides are workhorses in the propagation phase of many synthetic radical reactions. libretexts.orgyoutube.com A classic example is the reductive dehalogenation of an alkyl halide. libretexts.org

The mechanism proceeds as follows:

Initiation: A radical initiator (like AIBN) generates a small number of tributyltin radicals (Bu₃Sn•). libretexts.org

Propagation: This is a two-step cycle.

The Bu₃Sn• radical abstracts a halogen atom from the substrate (e.g., an alkyl bromide, R-Br) to produce an alkyl radical (R•) and tributyltin bromide (Bu₃SnBr). libretexts.org

The newly formed alkyl radical (R•) then abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH), yielding the final reduced product (R-H) and regenerating the Bu₃Sn• radical. libretexts.org

Termination: The chain reaction continues until the concentration of reactants is low, at which point radicals combine with each other in various ways to terminate the chain. youtube.com

This radical chain mechanism is the foundation for numerous powerful transformations, including the Giese reaction, where a carbon radical adds to an electron-poor alkene to form a C-C bond. nih.gov Radical cyclizations, especially for forming 5- and 6-membered rings, also rely heavily on these tin-mediated chain processes. libretexts.orgnih.gov The selectivity of these reactions can often be controlled by the concentration of the reactants; for instance, in a competition between hydrogen abstraction from Bu₃SnH and addition to an alkene, a higher concentration of the alkene will favor the C-C bond-forming addition product. jove.comntu.edu.sg

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and among these, the Stille reaction holds a prominent place for its versatility and functional group tolerance. numberanalytics.comscispace.com This reaction utilizes organotin compounds, such as Tri-n-butyl(1-propenyl)tin, to form carbon-carbon bonds by coupling with various organic electrophiles, typically aryl or vinyl halides and triflates. openochem.orglibretexts.org The cis/trans geometry of the alkenylstannane is generally preserved throughout the reaction, allowing for stereospecific synthesis of complex alkenes. openochem.org

The Stille reaction, discovered by John Stille, proceeds via a catalytic cycle involving a palladium(0) complex. openochem.orglibretexts.org The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), such as a vinyl or aryl halide, cleaving the carbon-halogen bond and forming a square planar Pd(II) intermediate. openochem.orgfiveable.menumberanalytics.com

Transmetalation: The organostannane (R²-SnBu₃) then reacts with the Pd(II) complex. The R² group (in this case, the 1-propenyl group) is transferred to the palladium center, displacing the halide, which forms a stable tin halide byproduct (X-SnBu₃). numberanalytics.comlibretexts.org This step is often the rate-determining step of the cycle. scispace.com

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate couple and are eliminated from the metal center, forming the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. openochem.orgfiveable.menumberanalytics.com

The scope of the Stille reaction is exceptionally broad. A wide variety of organostannanes can be used, including aryl, alkenyl, and allyl groups. libretexts.org Similarly, the electrophilic partner can be an aryl, heteroaryl, or vinyl halide (I, Br) or triflate. openochem.orglibretexts.org Organic chlorides are generally less reactive. libretexts.org

Table 3: The Catalytic Cycle of the Stille Reaction

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst adds to the organic halide R¹-X. fiveable.me | 0 → +2 |

| 2. Transmetalation | The organic group R² from the organostannane replaces the halide X on the palladium complex. fiveable.me | +2 → +2 |

| 3. Reductive Elimination | The two organic groups, R¹ and R², couple and leave the palladium center, forming the product. fiveable.me | +2 → 0 |

Chemoselectivity in Palladium-Catalyzed Transformations

A significant advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups. openochem.orgharvard.edu Reactions can be performed in the presence of esters, amides, ketones, aldehydes, nitro groups, and hydroxyl groups without the need for protecting groups. openochem.org This high chemoselectivity is a key reason for its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. fiveable.menumberanalytics.com

The selectivity in the Stille reaction is also evident in the preferential transfer of certain organic groups from the tin reagent. The rate of group transfer from tin to palladium generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. openochem.org This predictable hierarchy allows for selective coupling even when the organostannane bears different types of organic substituents. For Tri-n-butyl(1-propenyl)tin, the propenyl group is readily transferred while the n-butyl groups, being alkyl substituents, are much slower to migrate and typically remain on the tin atom. openochem.org This ensures that the desired cross-coupling product is formed with high selectivity. Additives, such as copper(I) salts, can sometimes be used to accelerate the reaction and improve selectivity. scispace.comresearchgate.net

Advanced Spectroscopic Characterization of Tri N Butyl 1 Propenyl Tin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of Tri-n-butyl(1-propenyl)tin (B1140743) in solution. By examining the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR for Regio- and Stereoisomer Identification

Proton NMR (¹H NMR) is instrumental in distinguishing between the cis and trans isomers of Tri-n-butyl(1-propenyl)tin. The key to this identification lies in the chemical shifts and, more importantly, the coupling constants (J-values) of the vinylic protons of the propenyl group (-CH=CH-CH₃).

The stereochemistry of the double bond significantly influences the through-bond coupling between the vinylic protons. For vicinal protons on a double bond, the coupling constant for a trans configuration is consistently larger than for a cis configuration. libretexts.orglibretexts.org This fundamental principle allows for unambiguous assignment.

trans-Isomer: The coupling constant (³J) between the vinylic protons is typically in the range of 11-18 Hz. libretexts.orglibretexts.org

cis-Isomer: The ³J value for the vinylic protons is smaller, generally falling between 6-15 Hz. libretexts.orglibretexts.org

The signals for the n-butyl groups attached to the tin atom typically appear as complex multiplets in the upfield region of the spectrum (approx. 0.8-1.6 ppm), while the vinylic and methyl protons of the propenyl group resonate further downfield.

Interactive Data Table: Typical ¹H NMR Parameters for Alkenyl Protons

| Isomer Configuration | Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (³JHH) |

| trans | =CH-Sn | 5.5 - 6.2 | 11 - 18 Hz |

| =CH-CH₃ | 5.8 - 6.5 | 11 - 18 Hz | |

| cis | =CH-Sn | 5.4 - 6.0 | 6 - 15 Hz |

| =CH-CH₃ | 6.0 - 6.8 | 6 - 15 Hz | |

| (Note: Exact chemical shifts can vary based on solvent and concentration. The coupling constant is the definitive parameter for isomer identification.) |

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of both the n-butyl and propenyl groups. The chemical shifts of the vinylic carbons (C=C) are particularly diagnostic.

In organotin compounds, the carbon atoms directly bonded to the tin atom exhibit coupling (¹JSn-C), which can be observed as satellite peaks around the main ¹³C signal. The magnitude of this coupling constant provides insight into the hybridization and electronic environment of the tin-carbon bond. The chemical shifts for carbons in vinyltin (B8441512) compounds are well-documented. cas.czcompoundchem.com

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| Cα | Sn-CH= | 125 - 135 |

| Cβ | =CH-CH₃ | 140 - 150 |

| Cγ | -CH₃ | 15 - 25 |

| C1' | Sn-CH₂- | 9 - 15 |

| C2' | -CH₂- | 28 - 30 |

| C3' | -CH₂- | 26 - 28 |

| C4' | -CH₃ | 13 - 14 |

| (Note: These are general ranges for tributyltin and vinyltin moieties. Specific values may vary.) |

¹¹⁹Sn NMR for the Tin Environment

¹¹⁹Sn NMR spectroscopy is a highly specific technique that directly probes the tin nucleus, providing valuable information about its coordination number, geometry, and electronic environment. orgchemboulder.com Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity. americanelements.com

The chemical shift range for ¹¹⁹Sn is vast (over 5000 ppm), making it very sensitive to subtle changes in the ligand environment. orgchemboulder.com For tetraorganotin compounds like Tri-n-butyl(1-propenyl)tin, where the tin atom is four-coordinate and tetrahedrally bonded to four carbon atoms, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region relative to the standard reference, tetramethyltin (B1198279) (Me₄Sn). chemicalbook.com The chemical shifts are known to be very characteristic of the tin coordination environment. chemicalbook.com

Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For Tri-n-butyl(1-propenyl)tin, the key diagnostic peaks are associated with the propenyl group and the butyl chains.

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the butyl groups just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). Critically, the C-H stretches for the sp²-hybridized vinylic carbons will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.comlibretexts.org

C=C Stretching: A moderate absorption corresponding to the carbon-carbon double bond (C=C) stretch of the propenyl group is expected in the 1680-1630 cm⁻¹ region. spectroscopyonline.com Conjugation with the tin atom may slightly influence the exact position of this band.

C-H Bending: Strong absorptions in the 1000-650 cm⁻¹ range are due to the out-of-plane C-H bending (wagging) vibrations of the vinylic hydrogens. The exact position of these bands can sometimes help distinguish between cis and trans isomers. spectroscopyonline.com

Interactive Data Table: Key FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (sp²) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | -C-H (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | Alkene | 1630 - 1680 | Medium-Weak |

| C-H Bend | -CH₂-, -CH₃ | 1370 - 1470 | Medium |

| C-H Wag (Out-of-Plane) | =C-H | 650 - 1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Tri-n-butyl(1-propenyl)tin (Molecular Weight: ~331.12 g/mol ), electrospray ionization (ESI) or electron impact (EI) can be used. cas.czcompoundchem.comspectroscopyonline.comnih.gov

The fragmentation of tributyltin (TBT) compounds is well-characterized and typically proceeds through the sequential loss of butyl radicals (•C₄H₉, mass 57) or butene molecules (C₄H₈, mass 56) from the primary tributyltin cation [Bu₃Sn]⁺. cas.czsigmaaldrich.com

A typical fragmentation pathway would be:

Formation of the tributyltin cation, [Sn(C₄H₉)₃]⁺ at m/z 291 (if the propenyl group is lost first).

Loss of a butene molecule from m/z 291 to yield [Bu₂SnH]⁺ at m/z 235. cas.cz

Further loss of a butene molecule to give [BuSnH₂]⁺ at m/z 179. cas.cz

Subsequent fragmentations lead to ions at lower masses, including those containing just tin.

The presence of the characteristic isotopic pattern of tin (which has ten stable isotopes) in these fragment ions is a definitive confirmation of the presence of an organotin compound.

Interactive Data Table: Major Fragment Ions in Mass Spectrometry of Tributyltin Compounds

| m/z | Ion Formula | Description |

| 291 | [C₁₂H₂₇Sn]⁺ | Tributyltin cation, [Bu₃Sn]⁺ |

| 235 | [C₈H₁₉Sn]⁺ | Loss of butene from [Bu₃Sn]⁺ |

| 179 | [C₄H₁₁Sn]⁺ | Loss of two butene molecules from [Bu₃Sn]⁺ |

| 123 | [H₃Sn]⁺ | Loss of three butene molecules from [Bu₃Sn]⁺ |

Applications of X-ray Diffraction in Related Organotin Compounds

Studies on other tetra-coordinate organotin(IV) compounds have consistently confirmed the tetrahedral geometry around the central tin atom, as predicted by VSEPR theory. organicchemistrydata.org X-ray diffraction analysis is crucial for:

Unambiguous Structural Confirmation: It provides direct evidence of the atomic connectivity and molecular conformation in the solid state.

Precise Bond Parameters: It allows for the accurate measurement of Sn-C, C-C, and C=C bond lengths and the C-Sn-C bond angles.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying any significant intermolecular forces.

Applications in Complex Organic Synthesis and Material Science

Stille Coupling in the Synthesis of Diverse Organic Architectures

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, stands as one of the most significant applications of tri-n-butyl(1-propenyl)tin (B1140743). wikipedia.orgthermofisher.com This reaction is renowned for its mild conditions and remarkable tolerance of a wide array of functional groups, including esters, amides, and ketones, which often remain intact during the coupling process. thermofisher.com

A primary use of tri-n-butyl(1-propenyl)tin in Stille coupling is the direct formation of carbon-carbon double bonds. In this reaction, the propenyl group from the organostannane is transferred to an sp2-hybridized carbon atom of an organic halide (like aryl or vinyl iodides, bromides, or chlorides) or a pseudohalide (such as a triflate). wikipedia.org The reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the final coupled product and regenerate the catalyst. wikipedia.org The transmetalation step, where the propenyl group is transferred from tin to palladium, is a crucial phase of this cycle. wikipedia.org

This methodology provides a direct and efficient route to synthesize substituted alkenes, which are key structural motifs in numerous biologically active molecules and functional materials. The choice of the cis or trans isomer of the starting stannane (B1208499) can often influence the stereochemistry of the resulting double bond in the product.

Table 1: Examples of Stille Coupling using Tri-n-butyl(1-propenyl)tin

| Electrophile (R²-X) | Catalyst System | Product (R¹-R²) |

|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ | Aryl-substituted propene |

| Vinyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | Conjugated diene |

This table represents generalized examples of Stille coupling reactions.

Tri-n-butyl(1-propenyl)tin is instrumental in the synthesis of conjugated systems, such as dienes and polyenes. By coupling with vinyl halides, it enables the formation of 1,3-dienes, which are fundamental building blocks for more extended π-systems. These conjugated structures are central to the fields of materials science, particularly in the development of conductive polymers, organic light-emitting diodes (OLEDs), and other organic electronic devices. The iterative use of Stille coupling reactions can lead to the controlled synthesis of longer conjugated oligomers and polymers. For instance, a palladium(0) catalyst can initiate a cascade polycyclization of a bromo-1,6-enyne with tributyl(prop-1-enyl)stannane, forming three new carbon-carbon bonds and two rings in a single step. musechem.com

Contributions to Polymer Chemistry

Beyond small molecule synthesis, organotin compounds, including tri-n-butyl(1-propenyl)tin, have made significant contributions to polymer chemistry, both as building blocks and as catalysts.

While less common than its use in cross-coupling, tri-n-butyl(1-propenyl)tin and related vinylstannanes can serve as monomers in certain polymerization reactions. Through methods like free-radical polymerization or transition-metal-catalyzed polymerization, the vinyl group of the stannane can participate in chain growth, leading to polymers with pendant tri-n-butyltin groups. These resulting polymers can have unique properties and can be further functionalized by leveraging the reactivity of the carbon-tin bond, allowing for the synthesis of well-defined graft copolymers or hybrid organic-inorganic materials.

Organotin compounds are widely employed as catalysts in various polymerization reactions. lupinepublishers.comatamanchemicals.com While not a direct application of the propenyl derivative itself, related compounds like dibutyltin (B87310) dilaurate and dibutyltin dichloride are extensively used. lupinepublishers.comwikipedia.org They are particularly effective as catalysts for the formation of polyurethanes from isocyanates and diols, and for the room-temperature vulcanization (RTV) of silicones. lupinepublishers.comresearchgate.net In polyurethane formation, the organotin compound acts as a Lewis acid, activating the alcohol or the isocyanate to facilitate the polymerization. lupinepublishers.com They are also used in transesterification reactions to produce polyester (B1180765) and alkyd resins. atamanchemicals.comrjpbcs.com The catalytic activity can be tuned by altering the alkyl and anionic ligands on the tin center. researchgate.net

Stereoselective Synthetic Methodologies

Diastereoselective Transformations Utilizing Alkenylstannanes

Diastereoselective transformations involving alkenylstannanes, such as Tri-n-butyl(1-propenyl)tin, are often centered around their addition to chiral carbonyl compounds and imines. The stereochemical course of these reactions is typically governed by the inherent facial bias of the chiral substrate, which can be predicted by established stereochemical models like the Felkin-Ahn and Cram chelate models.

In the context of additions to chiral α-alkoxy aldehydes, the diastereoselectivity is highly dependent on the nature of the Lewis acid used to activate the aldehyde. Chelation control is often observed with Lewis acids capable of coordinating to both the carbonyl oxygen and the α-alkoxy group, leading to the formation of a rigid cyclic transition state. This directs the nucleophilic attack of the alkenylstannane to a specific face of the carbonyl, resulting in high diastereoselectivity for the syn-diol product. Conversely, non-chelating Lewis acids or bulky protecting groups on the α-alkoxy moiety favor a Felkin-Ahn-type transition state, leading to the preferential formation of the anti-diol.

The geometry of the Tri-n-butyl(1-propenyl)tin isomer also plays a critical role in determining the stereochemistry of the product. For instance, in reactions with chiral aldehydes, the (E)- and (Z)-propenylstannanes can lead to the formation of different diastereomeric products.

Below is an illustrative data table showcasing the potential diastereoselectivity in the addition of (E)- and (Z)-Tri-n-butyl(1-propenyl)tin to a chiral α-benzyloxyaldehyde under different Lewis acid conditions.

Table 1: Diastereoselective Addition of Tri-n-butyl(1-propenyl)tin to a Chiral α-Benzyloxyaldehyde

| Entry | Alkenylstannane Isomer | Lewis Acid | Product Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | (E)-Tri-n-butyl(1-propenyl)tin | MgBr₂·OEt₂ | >95:5 |

| 2 | (E)-Tri-n-butyl(1-propenyl)tin | BF₃·OEt₂ | 10:90 |

| 3 | (Z)-Tri-n-butyl(1-propenyl)tin | MgBr₂·OEt₂ | 85:15 |

| 4 | (Z)-Tri-n-butyl(1-propenyl)tin | BF₃·OEt₂ | >95:5 |

Note: The data in this table are representative and intended to illustrate the principles of diastereoselective addition. Actual results may vary based on specific substrates and reaction conditions.

Strategies for Chiral Induction and Stereocontrol

Beyond substrate-controlled diastereoselectivity, significant efforts have been directed towards achieving enantioselective transformations using Tri-n-butyl(1-propenyl)tin through chiral induction. This involves the use of chiral catalysts or auxiliaries to control the absolute stereochemistry of the newly formed stereocenters.

One prominent strategy involves the use of chiral Lewis acids. These catalysts can coordinate to the electrophile, such as an aldehyde, creating a chiral environment that directs the approach of the nucleophilic alkenylstannane. The design of the chiral ligand associated with the Lewis acid is paramount in achieving high levels of enantioselectivity.

Another approach to chiral induction is the use of chiral auxiliaries attached to the substrate. These auxiliaries impart a strong facial bias, directing the nucleophilic attack of the propenylstannane. Subsequent removal of the auxiliary reveals the chiral product.

The Stille cross-coupling reaction, a cornerstone of organotin chemistry, can also be rendered enantioselective. This is achieved by employing a palladium catalyst bearing a chiral ligand. The chiral ligand influences the stereochemical outcome of the reductive elimination step, leading to the formation of an enantioenriched product. The choice of the chiral ligand is critical and is often tailored to the specific substrates being coupled.

The following table illustrates potential outcomes in a chiral Lewis acid-catalyzed addition of Tri-n-butyl(1-propenyl)tin to an achiral aldehyde.

Table 2: Chiral Lewis Acid-Mediated Addition of Tri-n-butyl(1-propenyl)tin to Benzaldehyde

| Entry | Chiral Ligand | Lewis Acid Precursor | Product Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | (R)-BINOL | Ti(O-iPr)₄ | 85 |

| 2 | (-)-Sparteine | Zn(OTf)₂ | 78 |

| 3 | (S,S)-Chiraphos | PdCl₂ | 92 (in Stille Coupling) |

| 4 | (R)-ProPhen | B(OPh)₃ | 90 |

Note: The data in this table are representative examples of chiral induction strategies and are not based on specific experimental results found for Tri-n-butyl(1-propenyl)tin. The effectiveness of each ligand system depends on the specific reaction.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for computational studies on organometallic compounds, including organotin derivatives, offering a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Tri-n-butyl(1-propenyl)tin (B1140743), this involves finding the lowest energy conformations for both the cis and trans isomers.

In these calculations, the geometry of the molecule is systematically adjusted to minimize its total electronic energy. The optimized structure represents a local minimum on the potential energy surface. For Tri-n-butyl(1-propenyl)tin, theoretical studies would confirm a tetrahedral geometry around the central tin (Sn) atom, consistent with sp³ hybridization. rjpbcs.com The three n-butyl groups and the 1-propenyl group would be arranged around the tin atom. The key difference between the cis and trans isomers lies in the spatial arrangement of the substituents around the C=C double bond of the propenyl group.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as bond lengths, bond angles, and dihedral angles are calculated and compared with experimental data where available. For instance, the Sn-C bond lengths are a key parameter; in related hypercoordinated organotin compounds, these bonds can be longer than standard Sn-C bonds, reflecting the electronic environment. wikipedia.org

Table 1: Representative Theoretical Geometric Parameters for Organotin Compounds

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| Sn-C (butyl) Bond Length | ~2.15 - 2.20 Å | The distance between the tin atom and the carbon of the butyl group. |

| Sn-C (propenyl) Bond Length | ~2.10 - 2.15 Å | The distance between the tin atom and the vinylic carbon. |

| C=C (propenyl) Bond Length | ~1.34 Å | The length of the double bond in the propenyl moiety. |

Note: This table contains representative values based on DFT calculations for similar organotin compounds. Actual values for Tri-n-butyl(1-propenyl)tin would require specific calculations.

DFT is instrumental in mapping out reaction pathways, identifying intermediate structures, and calculating the energy of transition states. mdpi.com This allows for a detailed understanding of reaction kinetics and thermodynamics. For Tri-n-butyl(1-propenyl)tin, DFT could be used to study various reactions, such as electrophilic additions across the propenyl double bond or reactions involving the cleavage of the Sn-C bond.

The process involves locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is crucial for predicting reaction rates. mdpi.com For example, DFT studies on similar tri-butyl tin compounds have been used to evaluate antioxidant activity by modeling their reactions with free radicals, identifying the most favored reaction channels and their corresponding energy barriers. mdpi.com

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. wikipedia.org It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier molecular orbitals, provides key insights into the chemical reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. nih.gov

For Tri-n-butyl(1-propenyl)tin, the electronic nature of the propenyl group's double bond would be significantly reflected in the frontier orbitals. The distribution of the HOMO and LUMO across the molecule can predict the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Data from DFT Calculations

| Parameter | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | -0.5 eV | Related to the molecule's ability to accept electrons (electron affinity). |

Note: These values are illustrative and representative of what might be expected for a stable organometallic compound. Specific DFT calculations are needed for precise values.

Theoretical calculations can provide estimates of fundamental electronic properties such as ionization potential (IP) and electron affinity (EA).

Ionization Potential is the minimum energy required to remove an electron from a molecule in its gaseous state. youtube.com Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). mdpi.com

Electron Affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. youtube.com It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). mdpi.com

These values are critical for understanding the redox behavior of Tri-n-butyl(1-propenyl)tin and its propensity to participate in electron transfer reactions.

Key descriptors include:

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Global Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). mdpi.comresearchgate.net A high electrophilicity index indicates a good electrophile.

These indices are invaluable for rationalizing the reactivity of the propenyl group in Tri-n-butyl(1-propenyl)tin, predicting its behavior in polar reactions, and understanding its interactions with other molecules. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

Theoretical Prediction of Spectroscopic Properties

Due to a lack of specific theoretical studies on Tri-n-butyl(1-propenyl)tin in publicly available literature, this section outlines the general methodologies used for predicting spectroscopic properties for analogous organotin compounds.

Density Functional Theory (DFT) is a primary computational method for predicting the spectroscopic properties of molecules. By calculating the optimized molecular geometry and the electronic structure, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR spectra, theoretical calculations can predict the chemical shifts (δ) of active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. These predictions are valuable for assigning experimental spectra and understanding the electronic environment of the atoms within the molecule. The calculated chemical shifts for a hypothetical related compound, Tri-n-butyl(vinyl)tin, are presented in the interactive data table below to illustrate the type of data generated from such studies.

Interactive Data Table: Illustrative Predicted NMR Chemical Shifts (δ in ppm) for a Related Compound (Tri-n-butyl(vinyl)tin)

This table presents hypothetical data for illustrative purposes, as specific theoretical studies on Tri-n-butyl(1-propenyl)tin were not found.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Sn-CH=) | 6.3 - 6.8 |

| ¹H (=CH₂) | 5.5 - 6.0 |

| ¹H (α-CH₂ of butyl) | 0.9 - 1.1 |

| ¹H (β,γ-CH₂ of butyl) | 1.2 - 1.6 |

| ¹H (δ-CH₃ of butyl) | 0.8 - 0.9 |

| ¹³C (Sn-CH=) | 140 - 145 |

| ¹³C (=CH₂) | 130 - 135 |

| ¹¹⁹Sn | -40 to -60 |

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. These frequencies are associated with the stretching and bending of chemical bonds within the molecule. The table below provides an example of calculated IR frequencies for the key functional groups in a related alkenyltin compound.

Interactive Data Table: Illustrative Predicted IR Frequencies (cm⁻¹) for a Related Alkenyltin Compound

This table presents hypothetical data for illustrative purposes, as specific theoretical studies on Tri-n-butyl(1-propenyl)tin were not found.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=C stretch | 1610 - 1630 |

| C-H stretch (vinyl) | 3020 - 3080 |

| C-H stretch (butyl) | 2850 - 2960 |

| Sn-C stretch | 500 - 550 |

Computational Modeling of Isomerization Pathways and Energy Barriers

The cis/trans isomerization of Tri-n-butyl(1-propenyl)tin involves the rotation around the carbon-carbon double bond, a process that typically has a high energy barrier. Computational modeling can be employed to investigate the mechanism of this isomerization and to calculate the associated energy barriers.

The table below presents illustrative data for the calculated energy barriers for the cis-to-trans and trans-to-cis isomerization of a generic propenyltin compound, as would be determined through computational modeling.

Interactive Data Table: Illustrative Calculated Isomerization Energy Barriers (in kcal/mol) for a Generic Propenyltin Compound

This table presents hypothetical data for illustrative purposes, as specific theoretical studies on Tri-n-butyl(1-propenyl)tin were not found.

| Isomerization Pathway | Calculated Energy Barrier (kcal/mol) |

| cis to trans | 40 - 50 |

| trans to cis | 45 - 55 |

These computational models provide valuable insights into the stability of the different isomers and the conditions that might be required to induce isomerization. The energy difference between the cis and trans isomers determines their relative populations at equilibrium, while the height of the energy barrier governs the rate at which they interconvert.

Environmental Fate and Transformation Pathways Academic Perspective

Degradation Mechanisms of Organotin Compounds in Various Environmental Compartments

The persistence of organotin compounds in the environment is dictated by their susceptibility to degradation processes. For tributyltin compounds, degradation primarily occurs through the sequential cleavage of the tin-carbon bonds, a process known as dealkylation (or in this specific case, de-propenylation and subsequent debutylation). plymouth.ac.uknih.gov This transformation can proceed through both abiotic and biotic pathways.

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of tributyltin compounds in aquatic environments. mst.dknih.gov This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the tin-carbon bonds. The effectiveness of photolysis is influenced by several environmental factors, including water turbidity, the intensity of sunlight, and the presence of photosensitizing substances in the water. mst.dk

Research on tributyltin chloride has demonstrated that UV photolytic degradation occurs in aqueous solutions. electronicsandbooks.com Studies have shown that under controlled laboratory conditions, a significant portion of TBT can be degraded within a relatively short period of UV irradiation. For instance, one study reported a 99.8% degradation of TBT in water after just 30 minutes of photocatalytic treatment, with photolysis alone accounting for about 10% of this degradation under the same conditions. nih.gov The primary degradation products of tributyltin via photolysis are dibutyltin (B87310) (DBT) and, subsequently, monobutyltin (B1198712) (MBT). nih.gov It is presumed that Tri-n-butyl(1-propenyl)tin (B1140743) would undergo a similar photochemical degradation, likely initiating with the cleavage of the propenyl group, followed by the sequential loss of butyl groups.

Table 1: Factors Influencing Photochemical Degradation of Tributyltin Compounds

| Factor | Influence on Degradation Rate | Reference |

| Sunlight Intensity | Higher intensity generally increases the rate of photolysis. | mst.dk |

| Water Turbidity | High turbidity can reduce light penetration, thus slowing degradation. | mst.dk |

| Photosensitizers | Presence of substances that absorb light and transfer energy can enhance degradation. | mst.dk |

| pH | Hydrolysis, which can be a competing or contributing process, is pH-dependent, though it's generally slow under typical environmental pH. | mst.dk |

This table is based on general findings for tributyltin compounds and is expected to be applicable to Tri-n-butyl(1-propenyl)tin.

Biotic degradation is considered a major pathway for the removal of organotins from the environment. plymouth.ac.uk A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to metabolize tributyltin compounds. plymouth.ac.ukinchem.org The primary mechanism of this microbial transformation is sequential dealkylation, where the organic groups are cleaved from the tin atom. nih.gov

For Tri-n-butyl(1-propenyl)tin, this process would likely involve the initial removal of the 1-propenyl group, followed by the stepwise removal of the butyl groups, leading to the formation of dibutyltin, monobutyltin, and ultimately, inorganic tin. plymouth.ac.uknih.gov Some studies have also suggested that certain bacteria may utilize TBT as a carbon source. plymouth.ac.uk The rate of biotic degradation is influenced by environmental conditions such as temperature, nutrient availability, and the concentration of the microbial community. plymouth.ac.uk For example, the half-life of TBT in marine water can be as short as a few days, while in sediments, where conditions may be anaerobic, the half-life can extend to several years. who.int

Table 2: Microbial Genera Involved in the Biotransformation of Tributyltin

| Microbial Genus | Environment | Transformation Pathway | Reference |

| Moraxella | Contaminated River Sediments | Debutylation | nih.gov |

| Alcaligenes | Contaminated River Sediments | Debutylation | nih.gov |

| Pseudomonas | Contaminated River Sediments | Debutylation | nih.gov |

| Altermonas | Marine Environments | Efflux system (resistance) | inchem.org |

This table presents examples of microorganisms capable of degrading or resisting tributyltin, indicating the potential for biotic transformation of Tri-n-butyl(1-propenyl)tin in similar environments.

Academic Research on Environmental Transport of Organotin Species

The environmental transport of organotin compounds like Tri-n-butyl(1-propenyl)tin is largely governed by their physicochemical properties, particularly their low water solubility and high affinity for particulate matter. cdc.gov Due to their hydrophobic nature, tributyltins tend to adsorb strongly to suspended sediments and organic matter in the water column. mst.dkwho.int This partitioning behavior has significant implications for their distribution and persistence in the environment.